

A Comprehensive Technical Guide to 2,6-Diamino-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Diamino-3-nitropyridine**

Cat. No.: **B1583222**

[Get Quote](#)

Introduction

2,6-Diamino-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of amino and nitro functional groups on the pyridine scaffold imparts specific reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The electron-donating amino groups and the electron-withdrawing nitro group create a distinct electronic profile, enabling a variety of chemical transformations. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications, and safety protocols, offering a critical resource for professionals in the chemical and biomedical sciences.

Part 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The CAS (Chemical Abstracts Service) number is a unique identifier that prevents ambiguity between different compounds or naming conventions.

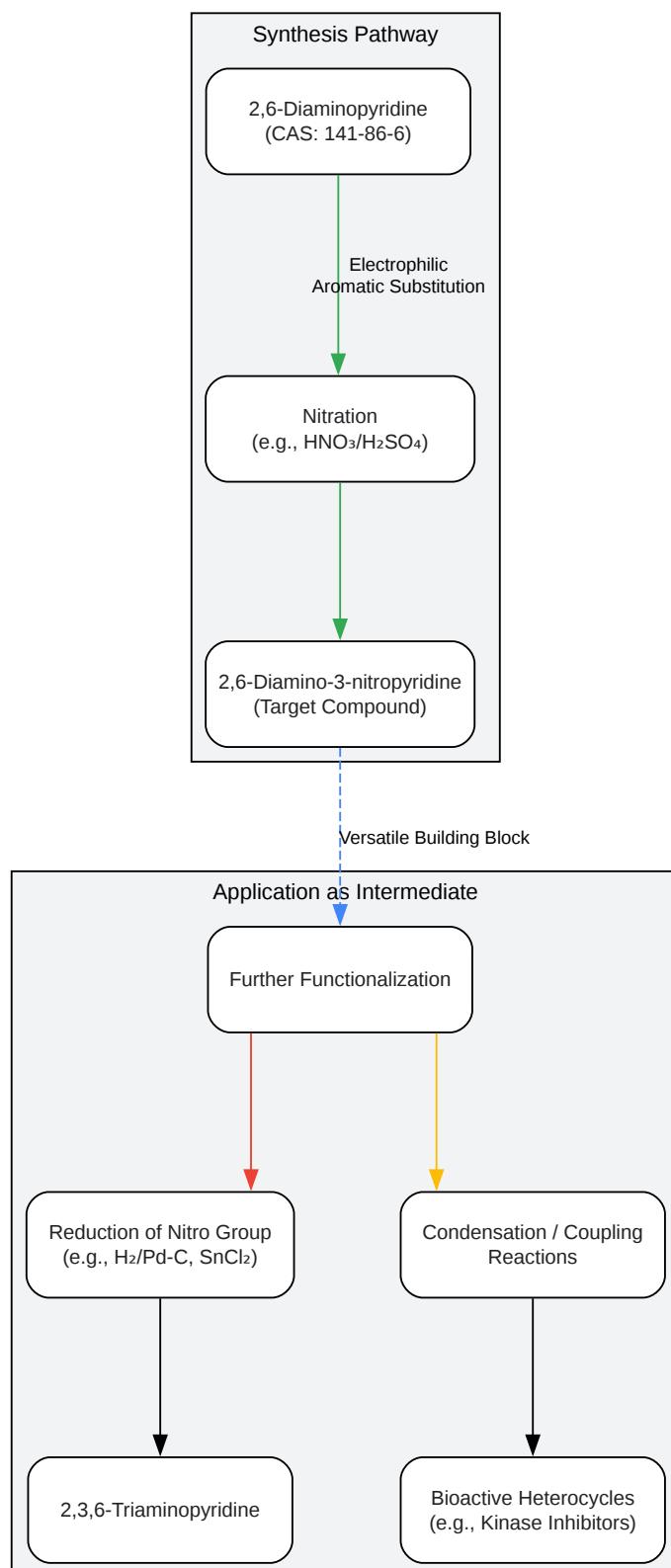
CAS Number: 35394-49-1

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, and developing formulations.

Table 1: Physicochemical Properties of **2,6-Diamino-3-nitropyridine**

Property	Value	Source(s)
Molecular Formula	$C_5H_6N_4O_2$	[1]
Molecular Weight	154.13 g/mol	[1]
Appearance	Light yellow to yellowish-brown solid	[1]
Melting Point	210 - 215 °C	[1]
Boiling Point	Decomposes before boiling	[1]
Solubility	Poorly soluble in water	[1]
Stability	Stable under normal conditions. Can react with strong oxidizing agents.	[1]

These properties indicate that **2,6-diamino-3-nitropyridine** is a stable, solid compound at room temperature with limited solubility in aqueous media, a key consideration for reaction solvent selection and purification processes.


Part 2: Synthesis and Reactivity

The synthesis of functionalized pyridine rings is a cornerstone of heterocyclic chemistry. **2,6-Diamino-3-nitropyridine** is typically synthesized from more readily available pyridine precursors. The most common approach involves the nitration of 2,6-diaminopyridine.

The causality behind this synthetic choice lies in the directing effects of the substituents. The two amino groups are strongly activating and ortho-, para-directing. In the case of 2,6-diaminopyridine, the 3 and 5 positions are electronically enriched and sterically accessible, making them susceptible to electrophilic substitution.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **2,6-diamino-3-nitropyridine** and its potential for further functionalization, a common strategy in drug discovery programs.

Caption: Synthetic route to **2,6-diamino-3-nitropyridine** and its utility as a chemical intermediate.

The nitro group in the final compound is particularly useful as it can be readily reduced to an amino group, yielding 2,3,6-triaminopyridine. This tri-substituted pyridine is a valuable precursor for constructing complex heterocyclic systems through condensation reactions.

Part 3: Applications in Research and Drug Development

Substituted nitropyridines are recognized as "privileged structural motifs" in medicinal chemistry.^[2] Their derivatives are investigated for a wide range of biological activities. The core structure of **2,6-diamino-3-nitropyridine** makes it an attractive starting point for synthesizing novel compounds.

- **Scaffold for Bioactive Molecules:** The pyridine ring is a core component in numerous FDA-approved drugs.^[2] The specific substitution pattern of **2,6-diamino-3-nitropyridine** allows for the creation of libraries of compounds for high-throughput screening. For instance, related structures like 2,6-dichloro-3-nitropyridine are crucial intermediates in synthesizing new chemical entities (NCEs) for potential antiviral or antibacterial agents.^[3]
- **Kinase Inhibitors:** The development of kinase inhibitors is a major focus in oncology research. The pyridine scaffold can be elaborated to interact with the ATP-binding site of various kinases. The functional groups on **2,6-diamino-3-nitropyridine** provide handles for adding side chains that can enhance potency and selectivity.
- **Materials Science:** Diaminopyridine derivatives are used in the synthesis of dyes and pigments.^[4] The chromophoric properties arising from the nitro and amino groups can be tuned through further chemical modification. Additionally, related energetic materials like 2,6-diamino-3,5-dinitropyridine and its N-oxide have been synthesized and studied for their properties.^{[5][6]}

Part 4: Safety, Handling, and Experimental Protocols

As with any chemical reagent, proper safety protocols are paramount. The information provided in Safety Data Sheets (SDS) from suppliers is the primary source for handling and emergency

procedures.

Hazard Identification and Precautions

While a specific, comprehensive SDS for **2,6-diamino-3-nitropyridine** is not readily available in the search results, data from structurally similar compounds provide essential guidance. For example, related nitropyridines are often classified as harmful if swallowed, and can cause skin and serious eye irritation.^[7] The parent compound, 2,6-diaminopyridine, is classified as toxic if swallowed.^{[8][9]}

General Handling Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^[10]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.^[11]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.^[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.^[10]

Example Experimental Protocol: Reduction of the Nitro Group

This protocol is a representative example of a common transformation performed on this class of compounds. The choice of a reducing agent like tin(II) chloride is based on its effectiveness in selectively reducing aromatic nitro groups in the presence of other functional groups under acidic conditions.

Objective: To synthesize 2,3,6-triaminopyridine from **2,6-diamino-3-nitropyridine**.

Materials:

- **2,6-Diamino-3-nitropyridine**

- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, standard glassware.

Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend **2,6-diamino-3-nitropyridine** (1.0 eq) in ethanol or a similar suitable solvent.
- Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid.
- Reaction: Add the SnCl_2/HCl solution to the flask containing the nitropyridine. The reaction is often exothermic.
- Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic ($\text{pH} > 10$). Caution: This is a highly exothermic process.
- Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

- Purification: The crude 2,3,6-triaminopyridine can be further purified by recrystallization or column chromatography as needed.

This protocol is illustrative. Researchers must consult peer-reviewed literature for validated procedures and adapt them based on laboratory safety standards and specific experimental goals.

Conclusion

2,6-Diamino-3-nitropyridine is a synthetically valuable compound with significant potential in medicinal chemistry and materials science. Its well-defined structure, featuring strategically placed amino and nitro groups, allows for predictable reactivity and serves as a robust platform for constructing more complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage this versatile intermediate in their scientific endeavors.

References

- Wang, Y., et al. (2012). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
- Fisher Scientific. (2010). Safety Data Sheet for 2,6-Dichloro-3-nitropyridine.
- NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST Chemistry WebBook.
- Zhang, J., et al. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Journal of Chemical Research.
- Thermo Fisher Scientific. (2010).
- Fisher Scientific. (2010).
- Biosynth. (2022). Safety Data Sheet for 4-Amino-2,6-dichloro-3-nitropyridine.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- ChemicalBook. (n.d.). 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis.
- European Commission, Scientific Committee on Consumer Safety. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- SpectraBase. (n.d.). 2,6-DIAMINO-3,5-DINITRO-PYRIDINE;DADNP.
- ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
- Pipzine Chemicals. (n.d.). 3-Nitropyridine-2,6-diamine Supplier China.

- ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine.
- Kuranov, A. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
- PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine.
- ChemicalBook. (n.d.). 2,6-DIAMINO-3-NITROSOPYRIDINE Product Description.
- Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine 99%.
- Sigma-Aldrich. (n.d.). 2,6-Diaminopyridine 98%.
- Chem-Impex. (n.d.). 2,6-Dichloro-3-nitropyridine.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-6-nitro-pyridine.
- ChemicalBook. (n.d.). 2,6-Dimethyl-3-nitropyridine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7) for New Chemical Entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Nitropyridine-2,6-diamine Supplier China | Properties, Uses, Safety, Price & Purchasing Guide [pipzine-chem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,6-Diaminopyridine 98 141-86-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,6-Diamino-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583222#2-6-diamino-3-nitropyridine-cas-number-and-properties\]](https://www.benchchem.com/product/b1583222#2-6-diamino-3-nitropyridine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com